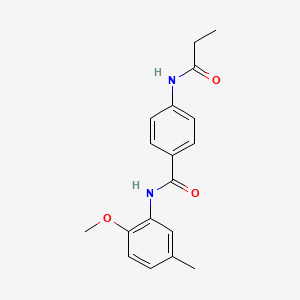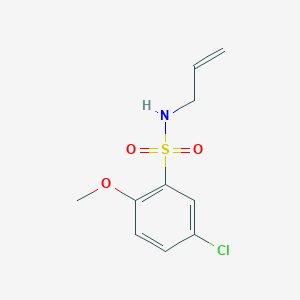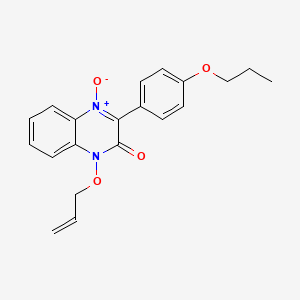![molecular formula C17H16Cl2N2O2 B4236969 2-chloro-N-[4-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4236969.png)
2-chloro-N-[4-chloro-2-(4-morpholinyl)phenyl]benzamide
Descripción general
Descripción
2-chloro-N-[4-chloro-2-(4-morpholinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is commonly referred to as CCMB or CCMB1 and is a member of the benzamide family of compounds. CCMB has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of CCMB is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of certain kinases, which are involved in cell signaling and growth. It has also been shown to inhibit the activity of certain transcription factors, which are involved in gene expression.
Biochemical and Physiological Effects:
CCMB has been shown to have a range of biochemical and physiological effects, including anti-cancer and anti-inflammatory effects. It has also been shown to have antioxidant properties, which may contribute to its therapeutic potential. Additionally, it has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CCMB is that it has been shown to be relatively non-toxic, even at high concentrations. This makes it a promising candidate for further investigation as a therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to develop new drugs based on its structure.
Direcciones Futuras
There are several future directions for research on CCMB. One area of research could focus on further investigating its potential as an anti-cancer agent, with a particular focus on its mechanism of action. Other areas of research could investigate its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases or autoimmune diseases. Additionally, researchers could investigate the development of new drugs based on the structure of CCMB, with the aim of improving its therapeutic potential.
Aplicaciones Científicas De Investigación
CCMB has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent in a range of diseases. One area of research has focused on its potential as an anti-cancer agent, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. Other studies have investigated its potential as an anti-inflammatory agent, with promising results.
Propiedades
IUPAC Name |
2-chloro-N-(4-chloro-2-morpholin-4-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-12-5-6-15(16(11-12)21-7-9-23-10-8-21)20-17(22)13-3-1-2-4-14(13)19/h1-6,11H,7-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVWKNQMNOMYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4236897.png)
![5-(4-fluorophenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4236903.png)
![N-{5-[(cyclopentylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B4236906.png)
![N-{5-[(cycloheptylamino)sulfonyl]-2-ethoxyphenyl}acetamide](/img/structure/B4236914.png)

![1-cyclohexyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4236925.png)

![2-(2-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236939.png)
![5-chloro-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(methylsulfonyl)pyrimidine](/img/structure/B4236947.png)
![1-{4-[(4-chloro-3-methylphenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B4236953.png)
![N-{[(4-fluorobenzyl)amino]carbonyl}benzamide](/img/structure/B4236961.png)
![5-{[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B4236966.png)

![1-[3-(2-chloro-6-nitrophenoxy)benzoyl]azepane](/img/structure/B4236992.png)